5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is notable for its potential therapeutic applications due to its unique structural features, which combine both quinazoline and piperazine moieties, enhancing its pharmacological profile.
The synthesis of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available starting materials. The following steps outline a common synthetic route:
For industrial production, these synthetic routes may be optimized for large-scale production using continuous flow reactors and high-throughput screening methods to enhance yield and reduce reaction times. Catalysts may also be employed to facilitate these reactions.
The molecular structure of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one can be represented by its InChI string:
This representation indicates a complex arrangement of nitrogen-containing rings and functional groups that contribute to its biological activity.
The compound has a molecular weight of approximately 376.46 g/mol. Its structural uniqueness stems from the combination of quinazoline and piperazine rings which enhance its interaction with biological targets.
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions:
The specific reagents and conditions used in these reactions will determine the major products formed. For instance, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the structure .
The mechanism of action for 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets within biological pathways. This compound is believed to modulate signaling pathways that are crucial in cancer cell proliferation and survival. Its structural components allow it to bind effectively to enzymes or receptors involved in these processes, leading to potential therapeutic effects against various malignancies .
The physical properties include:
Chemical properties include:
Further characterization through techniques such as NMR spectroscopy and mass spectrometry would provide detailed insights into its structural integrity and purity.
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one has potential applications in scientific research as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Its unique structure makes it a candidate for further development in pharmacological studies aimed at treating leukemia and other malignancies . The ongoing exploration of quinazoline derivatives continues to unveil their significance in drug discovery and development.
Phthalazinoquinazolinones constitute a structurally distinct subclass of nitrogen-containing heterocycles characterized by the angular fusion of phthalazine and quinazolinone rings. The prototypical 8H-phthalazino[1,2-b]quinazolin-8-one system features a quinazolinone moiety fused at positions C1 and C2 with the phthalazine ring, creating a planar, electron-deficient tricyclic core that serves as an exceptional platform for molecular interactions with biological targets [6]. The compound 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one exemplifies this category with specific structural attributes: Its IUPAC nomenclature defines the ethylpiperazine substitution at position 5 of the tricyclic system, while the carbonyl group at position 8 establishes a lactam functionality crucial for hydrogen bonding interactions [3]. This molecular architecture conforms to the formula C₂₁H₂₁N₅O, with a molecular weight of 359.433 g/mol, and is represented by the canonical SMILES string "CCN1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52" .
The crystalline nature of phthalazinoquinazolinone derivatives facilitates extensive structural characterization through X-ray diffraction and spectroscopic methods. Nuclear magnetic resonance studies reveal distinctive proton environments: The C5 proton adjacent to the piperazine substituent appears downfield (δ 8.0-9.0 ppm), while the ethylpiperazine side chain exhibits characteristic methylene multiplet patterns (δ 2.5-3.5 ppm) and a terminal methyl triplet (δ ≈1.2 ppm) [9]. Infrared spectroscopy confirms the presence of the carbonyl stretch (1660-1690 cm⁻¹) and C=N vibrations (1580-1620 cm⁻¹) diagnostic of the phthalazinoquinazolinone core [9]. Substituent effects manifest profoundly at positions C5, C6, and C8, where electron-donating groups (e.g., alkylamino, piperazinyl) enhance solubility and bioavailability, while electron-withdrawing groups (halogens, nitro) increase electrophilicity and potentiate interactions with nucleophilic residues in enzyme binding pockets [5] [6].
Table 2: Position-Specific Modifications and Biological Implications in Phthalazinoquinazolinones
Molecular Position | Electron Effects | Permissible Substituents | Impact on Bioactivity |
---|---|---|---|
C5 (Piperazine attachment) | Electron-donating | 4-Alkylpiperazines, 4-Arylpiperazines | Enhanced solubility and kinase affinity |
C6 | Electron-withdrawing | Halogens, Nitro, Cyano | Increased electrophilicity and DNA interaction |
C8 (Carbonyl position) | Strong electron-withdrawal | Hydrogen, Alkyl groups | Hydrogen-bond acceptor capacity |
Piperazine N4 | Variable | Ethyl, Hydroxyethyl, Acetyl | Conformational flexibility and metabolic stability |
The strategic incorporation of piperazine into heterocyclic pharmacophores represents a significant evolution in medicinal chemistry, dating to the mid-20th century when the moiety was first recognized for its ability to enhance blood-brain barrier penetration and modulate receptor affinity. Piperazine's development as a bioisostere commenced with its integration into antipsychotic drugs (e.g., trifluoperazine) during the 1950s, exploiting its protonatable nitrogen atoms for ionic interactions with neuronal targets [3] [8]. The subsequent transition to ethylpiperazine derivatives emerged from systematic structure-activity relationship studies in the 1980s-1990s, which demonstrated that N4-alkylation significantly improved metabolic stability while maintaining favorable pharmacokinetic properties. This advancement coincided with the golden age of kinase inhibitor development, during which quinazoline-based anticancer agents like gefitinib (2002) established the therapeutic value of aniline-quinazoline architectures but exhibited limitations in target selectivity and resistance profiles [4] [10].
The conceptual progression toward tricyclic piperazine-integrated systems began in earnest during the early 2000s, as evidenced by the design of 5-piperazinylphthalazinoquinazolinones intended to overcome the pharmacokinetic limitations of simpler bicyclic quinazolines. This innovation was grounded in the hypothesis that the planar tricyclic core would provide enhanced surface area for π-π stacking interactions with ATP-binding sites, while the piperazine side chain would extend into solvent-accessible regions, improving aqueous solubility and permitting ionic interactions with conserved lysine or aspartate residues in kinase domains [9]. Patent analyses reveal a steep increase in piperazinylphthalazinoquinazolinone filings between 2005-2015, particularly in the oncology sector, reflecting their promise as kinase-targeted therapeutics with improved resistance profiles compared to first-generation quinazoline inhibitors [3] [10].
The structural evolution of these compounds demonstrates clear trajectory from simple piperazine-quinazoline conjugates to sophisticated angular tricyclics. Early prototypes featured linear connectivity (e.g., 4-(piperazin-1-yl)quinazolines), which progressed to bridged systems (piperazinyl-pyrroloquinazolines), and ultimately to fused architectures exemplified by 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one. This progression reflects three critical design principles: (1) Increased molecular rigidity improves target selectivity by reducing conformational flexibility; (2) Angular fusion enhances DNA intercalation potential in anticancer applications; and (3) Ethyl substitution at N4 of piperazine optimizes log P values (≈2.5-3.5) to balance membrane permeability and aqueous solubility [8] [9].
The 4-ethylpiperazine moiety serves as a critical pharmacophoric element in 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one, conferring distinct physicochemical and biological properties that substantially influence its therapeutic potential. This substitution pattern features a tertiary amine at position N1 (piperazine) and a secondary amine at position N4, with the ethyl group providing optimal steric and electronic characteristics. Quantum mechanical calculations indicate that protonation occurs preferentially at the distal N4 nitrogen (pKₐ ≈7.5-8.0), generating a cationic center capable of forming salt bridges with aspartate or glutamate residues in biological targets, while the ethyl substituent adopts an equatorial conformation that minimizes steric hindrance during receptor binding [5] [8].
Comparative molecular field analysis (CoMFA) studies demonstrate that the ethyl group strikes a precise balance between lipophilicity enhancement and metabolic stability. Shorter alkyl chains (methyl) reduce log P excessively, compromising membrane permeability, while bulkier substituents (propyl, butyl) increase vulnerability to cytochrome P450-mediated ω-oxidation. The ethyl group elevates the octanol-water partition coefficient (log P) by approximately 1.5 units compared to unsubstituted piperazine analogs, significantly enhancing cellular uptake without inducing precipitation in physiological fluids [5] [8]. This is evidenced by the aqueous solubility profile of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one, which maintains >500 μM solubility in phosphate-buffered saline while demonstrating Caco-2 permeability >5 × 10⁻⁶ cm/s, indicating favorable absorption characteristics .
Functionally, the ethylpiperazine side chain operates as a conformational modulator and hydrogen-bond acceptor array. Nuclear magnetic resonance relaxation experiments reveal restricted rotation about the C5-N(piperazine) bond (rotation barrier ≈12-15 kcal/mol), preferentially orienting the piperazine ring coplanar with the phthalazinoquinazolinone system in aqueous media. This semi-rigid conformation positions the piperazine nitrogens to form bidentate hydrogen bonds with protein targets, as confirmed by X-ray crystallographic studies of analogous compounds complexed with kinases, where the N4 nitrogen interacts with backbone carbonyls and the N1 nitrogen coordinates structural water molecules [8] [9]. Additionally, the basic nitrogen atoms facilitate formation of charge-transfer complexes with biological macromolecules, as demonstrated by bathochromic shifts (Δλ ≈35 nm) in ultraviolet spectroscopy when titrated with DNA models or nucleotide cofactors [6] [9].
Table 3: Bioactivity Modulation by Piperazine Substitution Patterns in Phthalazinoquinazolinones
Piperazine Substituent | Relative Log P | Protonation State at pH 7.4 | Kinase Inhibition IC₅₀ (nM) |
---|---|---|---|
Unsubstituted (piperazin-1-yl) | 1.8 | Monocation | 420 ± 35 |
4-Methylpiperazin-1-yl | 2.3 | Monocation | 285 ± 22 |
4-Ethylpiperazin-1-yl | 2.9 | Monocation | 82 ± 6 |
4-Propylpiperazin-1-yl | 3.5 | Monocation | 105 ± 9 |
4-Acetylpiperazin-1-yl | 1.5 | Neutral | >1000 |
The 4-ethylpiperazine moiety significantly enhances the compound's interaction with aldehyde oxidase, a molybdenum-containing enzyme responsible for the metabolism of N-heterocycles. Quantitative structure-activity relationship studies indicate that the dipole moment introduced by the ethylpiperazine group (μ ≈3.5 D) reduces the compound's electron density at C5, thereby decreasing its vulnerability to nucleophilic attack at this position. This electronic modulation is evidenced by a 4-fold reduction in Vₘₐₓ for aldehyde oxidase-mediated oxidation compared to non-piperazinyl analogs, substantially extending plasma half-life in preclinical species [5]. Molecular orbital calculations correlate this metabolic stability with increased energy of the lowest unoccupied molecular orbital (LUMO ≈ -1.8 eV), rendering the molecule less susceptible to nucleophilic oxidation mechanisms characteristic of aldehyde oxidase catalysis [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: